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Methyl 3-amino-4-(difluoromethyl)benzoate

Cat. No.: B12110901
M. Wt: 201.17 g/mol
InChI Key: CNSKSYOULCQOGQ-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Benzoate (B1203000) Esters in Contemporary Chemical Research

Fluorinated benzoate esters represent a class of compounds that have garnered considerable attention in chemical research. The introduction of fluorine, the most electronegative element, into the benzene (B151609) ring or the ester moiety can profoundly influence a molecule's properties. nih.govnih.gov This includes alterations in acidity, lipophilicity, metabolic stability, and conformational preferences. nih.gov Consequently, fluorinated benzoate esters are frequently investigated as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govdntb.gov.ua Their utility spans from serving as building blocks for complex molecular architectures to acting as probes for studying biological processes.

Significance of the Difluoromethyl (CF2H) Moiety in Organic Synthesis and Chemical Biology Scaffolds

The difluoromethyl (CF2H) group is a unique structural motif that is increasingly recognized for its valuable contributions to the design of bioactive molecules. It is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding interactions, which can enhance binding affinity to biological targets. dntb.gov.ua The C-F bonds in the CF2H group are highly stable, which can lead to increased metabolic stability of the parent molecule. The introduction of a difluoromethyl group can be a challenging synthetic task, and the development of new difluoromethylation methodologies is an active area of research in organic chemistry.

Academic Rationale for Comprehensive Investigation of Methyl 3-amino-4-(difluoromethyl)benzoate

The specific structure of this compound, which combines the features of a benzoate ester, an amino group, and a difluoromethyl substituent, presents a compelling case for detailed investigation. The interplay of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The amino group provides a reactive handle for further chemical modifications, while the difluoromethyl group can impart desirable physicochemical properties. A thorough understanding of its synthesis, properties, and reactivity is therefore crucial for unlocking its potential applications.

Despite its apparent utility, detailed research findings specifically focused on this compound are not widely available in publicly accessible scientific literature. Commercial suppliers list the compound, providing basic identifying information.

Compound Properties

PropertyValueSource
CAS Number 162744-51-8Commercial Supplier Data
Molecular Formula C9H9F2NO2Commercial Supplier Data
Molecular Weight 201.17 g/mol Commercial Supplier Data

Detailed Research Findings

A comprehensive search of publicly available scientific databases and patent literature did not yield specific research articles detailing the synthesis or direct application of this compound. While general methods for the synthesis of related fluorinated aminobenzoates exist, a documented procedure for this exact molecule is not readily found. For instance, the synthesis of the analogous Methyl 3-amino-4-methylbenzoate has been reported, involving the esterification of 3-amino-4-methylbenzoic acid. It is conceivable that a similar approach, starting from 3-amino-4-(difluoromethyl)benzoic acid, could be employed for the synthesis of the title compound. However, the synthesis of the required difluoromethylated starting material itself presents a non-trivial challenge.

The lack of specific research on this compound suggests that it may be a relatively novel compound or one that has been synthesized and utilized in proprietary industrial research that is not publicly disclosed. Its structural similarity to intermediates used in the synthesis of bioactive molecules, such as certain enzyme inhibitors, points towards its potential as a valuable, yet currently under-explored, chemical entity. Further research is warranted to fully elucidate its synthetic accessibility and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2NO2 B12110901 Methyl 3-amino-4-(difluoromethyl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl 3-amino-4-(difluoromethyl)benzoate

InChI

InChI=1S/C9H9F2NO2/c1-14-9(13)5-2-3-6(8(10)11)7(12)4-5/h2-4,8H,12H2,1H3

InChI Key

CNSKSYOULCQOGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)F)N

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Amino 4 Difluoromethyl Benzoate

Strategic Approaches for Regioselective Introduction of the Amino Group

A key challenge in the synthesis of Methyl 3-amino-4-(difluoromethyl)benzoate is the precise placement of the amino group at the C-3 position, adjacent to the difluoromethyl group. A robust and widely employed strategy to achieve this is through a nitration-reduction sequence starting from a 4-(difluoromethyl)benzoic acid or its ester derivative.

The regiochemical outcome of the nitration step is governed by the electronic directing effects of the substituents already present on the aromatic ring. Both the carboxylic acid (or ester) group and the difluoromethyl group are electron-withdrawing groups (EWGs). In electrophilic aromatic substitution reactions, such as nitration, EWGs deactivate the ring and direct incoming electrophiles to the meta position. In the case of a 4-substituted benzoic acid, both positions meta to the carboxyl group are the C-3 and C-5 positions. The difluoromethyl group at C-4 also directs incoming electrophiles to its meta positions, which are C-2 and C-6. The synergistic directing effect of the C-1 carboxyl and C-4 difluoromethyl groups strongly favors the introduction of the nitro group at the C-3 position.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Subsequent reduction of the resulting 3-nitro-4-(difluoromethyl)benzoic acid intermediate to the corresponding amine is the final step in this sequence. This transformation can be achieved through various methods, with catalytic hydrogenation being one of the most efficient and clean. This process often employs a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. Alternative reduction methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium. These methods are generally high-yielding and tolerate the presence of the difluoromethyl and carboxylic acid groups.

Advanced Techniques for Site-Specific Difluoromethylation

The difluoromethyl (CF2H) group is a valuable substituent in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. Its introduction into aromatic systems, particularly in the later stages of a synthetic sequence, has been the focus of significant research.

Late-stage functionalization refers to the introduction of key structural motifs, such as the CF2H group, at the end of a synthetic route. This approach is highly valuable as it allows for the rapid diversification of complex molecules and drug candidates. Both transition metal-catalyzed and free radical-mediated methods have emerged as powerful tools for late-stage C(sp2)–CF2H bond formation.

Cross-coupling reactions catalyzed by transition metals like palladium, nickel, and copper are premier methods for constructing C-C bonds, including those involving fluorinated groups. These reactions typically couple an aryl halide or triflate with a difluoromethyl-containing reagent.

Palladium-catalyzed cross-coupling reactions have been developed for the difluoromethylation of aryl chlorides and bromides using (difluoromethyl)trimethylsilane (TMSCF2H) as the difluoromethyl source. Different phosphine ligands, such as BrettPhos, are employed to facilitate the catalytic cycle and achieve good yields with a variety of substrates.

Nickel catalysis offers a cost-effective alternative and has been successfully used for the difluoromethylation of aryl iodides, bromides, and triflates. These reactions can be performed at room temperature using stable, isolable difluoromethyl zinc reagents.

Copper-catalyzed protocols are also prevalent, often used for the difluoromethylation of aryl iodides. These reactions can proceed efficiently without the need for complex ligands, coupling a (difluoromethyl)zinc reagent with the aryl iodide. Another copper-catalyzed approach involves the cross-coupling of an aryl iodide with an α-silyldifluoroacetate, followed by hydrolysis and decarboxylation to yield the difluoromethylated arene.

Below is a table summarizing various transition metal-catalyzed difluoromethylation protocols.

Interactive Data Table: Transition Metal-Catalyzed C(sp2)–CF2H Bond Formation
Catalyst System Aryl Substrate (Ar-X) Difluoromethyl Source Key Conditions
Pd(dba)2 / BrettPhos Ar-Cl, Ar-Br TMSCF2H Base (e.g., CsF)
NiCl2(PCy3)2 Ar-I, Ar-Br, Ar-OTf Zn(CF2H)2·(DMPU)2 Room Temperature
CuI Ar-I ZnEt2 / ICF2H Ligand/activator-free

Late-Stage Difluoromethylation Strategies and Reagents

Free Radical-Mediated Difluoromethylation Methods

Free radical pathways provide a complementary approach to transition-metal catalysis for installing the difluoromethyl group. These reactions often proceed under mild conditions and show excellent functional group tolerance. A diverse array of difluoromethyl radical precursors has been developed, and the radical itself can be generated through various initiation protocols, including photoredox catalysis.

Visible-light photoredox catalysis has emerged as a powerful strategy. In a typical cycle, a photocatalyst absorbs light and engages in single-electron transfer with a difluoromethyl radical precursor to generate the key •CF2H radical. This radical then adds to the aromatic substrate. This methodology has been applied to the difluoromethylation of a broad range of aryl and heteroaryl bromides by merging a dual nickel/photoredox catalytic platform. This approach uses simple bromodifluoromethane as the radical source, which is activated via a silyl radical-mediated halogen abstraction.

The success of any difluoromethylation reaction depends heavily on the choice of the reagent used to deliver the CF2H moiety. These agents can be broadly classified based on whether they serve as nucleophilic, electrophilic, or radical precursors.

(Difluoromethyl)trimethylsilane (TMSCF2H): A versatile nucleophilic difluoromethylating agent activated by a fluoride source (e.g., CsF, TBAF) or under basic conditions. It is widely used in palladium-catalyzed cross-coupling reactions.

Difluoromethyl Phenyl Sulfone (PhSO2CF2H): This reagent can serve as a precursor for the difluoromethyl anion and has been used in nucleophilic addition reactions.

Zinc Difluoromethanesulfinate [Zn(SO2CF2H)2] (DFMS or Baran's Reagent): A readily available solid that serves as an excellent precursor for the difluoromethyl radical (•CF2H) under oxidative conditions. It is widely used in radical-mediated C-H difluoromethylation of heteroarenes.

Difluoroiodomethane (ICF2H) and Bromodifluoromethane (BrCF2H): These halo-compounds are important precursors for forming organometallic difluoromethyl reagents (e.g., with Zn or Cu) or for generating the difluoromethyl radical. BrCF2H, for instance, is used in metallaphotoredox catalysis.

Difluoromethyl 2-Pyridyl Sulfone (2-PySO2CF2H): This reagent has been employed in the synthesis of difluoromethylene-containing compounds.

The following table summarizes key difluoromethylating agents and their primary applications.

Interactive Data Table: Common Difluoromethylating Agents
Reagent Name Formula Primary Role Typical Application
(Difluoromethyl)trimethylsilane Me3SiCF2H Nucleophilic Pd-catalyzed cross-coupling
Zinc Difluoromethanesulfinate Zn(SO2CF2H)2 Radical Precursor Radical C-H functionalization
Bromodifluoromethane HCF2Br Radical Precursor Photoredox/Nickel dual catalysis
Difluoroiodomethane HCF2I Organometallic Precursor Formation of Zn(CF2H)2 reagents

Optimization of Esterification Processes for Methyl Benzoate (B1203000) Formation

The final step in the synthesis is the conversion of the 3-amino-4-(difluoromethyl)benzoic acid intermediate into its corresponding methyl ester, this compound. Esterification is a fundamental reaction in organic chemistry, and several methods can be employed for this transformation.

A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). The reaction is an equilibrium process, and using a large excess of methanol as the solvent helps to drive the reaction towards the product side. The mixture is typically heated to reflux for several hours to ensure complete conversion.

Alternatively, for substrates that may be sensitive to strong acids or high temperatures, other reagents can be used. Thionyl chloride (SOCl2) in methanol is a highly effective method. SOCl2 reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method also converts any water present into SO2 and HCl, further driving the equilibrium.

Optimization of the esterification process involves several factors:

Catalyst Choice and Loading: While H2SO4 is common, other catalysts like p-toluenesulfonic acid can be used. The amount of catalyst should be sufficient to achieve a reasonable reaction rate without causing degradation of the starting material.

Reaction Temperature and Time: Higher temperatures increase the reaction rate but can also lead to side reactions. The optimal temperature and time must be determined experimentally to maximize yield and purity.

Water Removal: As water is a byproduct, its removal shifts the equilibrium towards the ester. Using methanol as a solvent in large excess is the simplest way to achieve this.

Upon completion, the reaction is typically worked up by neutralizing the acid catalyst with a mild base, such as sodium bicarbonate solution, followed by extraction of the methyl ester product into an organic solvent.

Elucidation of Comprehensive Synthetic Pathways and Reaction Condition Parameters

Multi-Step Synthesis Design and Development

A common and effective synthetic route to this compound begins with a suitably substituted benzene (B151609) derivative, which is then subjected to a series of transformations to introduce the required functional groups. A plausible and widely applicable pathway commences with 4-fluorobenzoic acid.

Step 1: Nitration of 4-Fluorobenzoic Acid

The initial step involves the nitration of 4-fluorobenzoic acid to introduce a nitro group at the 3-position, yielding 4-fluoro-3-nitrobenzoic acid. This electrophilic aromatic substitution is typically carried out using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is generally performed at low temperatures, often starting at 0°C and then allowing the mixture to warm to room temperature, to control the regioselectivity and prevent side reactions.

Step 2: Introduction of the Difluoromethyl Group

The subsequent and crucial step is the introduction of the difluoromethyl group at the 4-position, replacing the fluorine atom. While various difluoromethylating agents are known in organic synthesis, a common approach for this transformation on an aromatic ring involves nucleophilic aromatic substitution. However, a more direct synthesis of a difluoromethylated precursor is often preferred. An alternative and more direct precursor is 4-(difluoromethyl)-3-nitrobenzoic acid. The synthesis of this intermediate can be achieved through methods such as the difluoromethylation of a suitable precursor, for instance, from a corresponding aldehyde or carboxylic acid derivative using specialized fluorinating reagents.

Step 3: Reduction of the Nitro Group

With the difluoromethyl and nitro groups in place, the next transformation is the reduction of the nitro group to an amine, yielding 3-amino-4-(difluoromethyl)benzoic acid. This reduction can be accomplished using various reducing agents. A common and effective method is catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. Other reducing systems, like tin(II) chloride in hydrochloric acid or iron powder in acetic acid, can also be utilized.

Step 4: Esterification of 3-amino-4-(difluoromethyl)benzoic acid

The final step in the synthesis is the esterification of the carboxylic acid group of 3-amino-4-(difluoromethyl)benzoic acid with methanol to produce this compound. A widely used and efficient method for this transformation is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), and heating the mixture under reflux.

A general procedure for the esterification of a similar aminobenzoic acid involves dissolving the acid in methanol, cooling the solution, and then adding thionyl chloride dropwise. The reaction mixture is then refluxed for a specific period, typically several hours, to drive the reaction to completion. Following the reaction, the excess methanol is removed under reduced pressure, and the crude product is worked up by neutralizing the acidic catalyst with a base, such as a saturated sodium bicarbonate solution, and then extracting the desired ester with an organic solvent like ethyl acetate. The organic layers are then combined, dried over a drying agent like magnesium sulfate, and the solvent is evaporated to yield the final product.

StepStarting MaterialReagents and ConditionsProduct
14-Fluorobenzoic acidConcentrated HNO₃, Concentrated H₂SO₄, 0°C to room temperature4-Fluoro-3-nitrobenzoic acid
24-Fluoro-3-nitrobenzoic acidDifluoromethylating agent4-(Difluoromethyl)-3-nitrobenzoic acid
34-(Difluoromethyl)-3-nitrobenzoic acidH₂, Pd/C or Raney Ni, Methanol3-Amino-4-(difluoromethyl)benzoic acid
43-Amino-4-(difluoromethyl)benzoic acidMethanol, SOCl₂ or H₂SO₄, RefluxThis compound

Strategies for Yield Enhancement

Optimizing the yield for the synthesis of this compound involves careful consideration of each reaction step.

In the nitration step , controlling the temperature is crucial to minimize the formation of undesired isomers. The slow, portion-wise addition of the nitrating agent to the cooled solution of the starting material helps to maintain control over the exothermic reaction.

For the reduction of the nitro group , the choice of catalyst and reaction conditions can significantly impact the yield and purity. Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. Ensuring the complete removal of the catalyst by filtration is important to prevent

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For methyl 3-amino-4-(difluoromethyl)benzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would offer a complete structural assignment.

Proton (¹H) NMR Analysis, including Distinctive CF₂H-Proton Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the amino protons, and the unique proton of the difluoromethyl group.

A key feature of the spectrum would be the signal for the proton of the difluoromethyl group (-CF₂H). This proton's chemical shift is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms. The position of this triplet is significantly influenced by the strong electron-withdrawing nature of the fluorine atoms, causing it to resonate at a characteristically downfield region.

The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The amino group protons may appear as a broad singlet, and the methyl ester protons would be expected to be a sharp singlet in a region typical for such functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H 7.0 - 8.0 Multiplet -
-NH₂ 3.5 - 4.5 Broad Singlet -
-OCH₃ ~3.9 Singlet -

Carbon (¹³C) NMR Analysis of the Benzoate (B1203000) Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would feature signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbon of the difluoromethyl group.

The carbon of the difluoromethyl group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The aromatic region would show multiple signals corresponding to the substituted benzene ring, with their chemical shifts influenced by the nature and position of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
C=O (Ester) 165 - 175 Singlet -
Aromatic-C 110 - 150 Multiple Singlets -
-OCH₃ 50 - 60 Singlet -

Fluorine (¹⁹F) NMR Spectroscopy for Difluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a powerful technique for characterizing fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a doublet. This arises from the coupling of the two equivalent fluorine atoms with the single proton of the difluoromethyl group (²JHF). The chemical shift of this signal would be characteristic of a difluoromethyl group attached to an aromatic ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Atoms Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the directly attached carbon atoms. This would be crucial for assigning the signals of the aromatic CH groups and the methyl and difluoromethyl groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Attribution of Characteristic Vibrational Modes and Functional Group Frequencies

The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its various functional groups.

N-H Stretching: The amino group would exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the ester is expected in the range of 1700-1730 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group would likely produce two bands, one for the C(=O)-O bond and another for the O-CH₃ bond, typically in the 1000-1300 cm⁻¹ range.

C-F Stretching: The C-F bonds of the difluoromethyl group would result in strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Table 4: Predicted Major Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch > 3000
Methyl (-OCH₃) C-H Stretch < 3000
Ester (-COOCH₃) C=O Stretch 1700 - 1730
Aromatic Ring C=C Stretch 1450 - 1600
Ester (-COOCH₃) C-O Stretch 1000 - 1300

Based on a comprehensive search of available scientific literature and chemical databases, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the specific, data-intensive outline provided.

The required experimental data for the specified sections—including detailed analysis of hydrogen bonding, electronic absorption and emission spectra, high-resolution mass spectrometry, and single-crystal X-ray crystallography—is not publicly available for this specific compound.

To fulfill the request would necessitate the fabrication of data, which would be scientifically unsound and misleading. An authoritative and accurate article cannot be written without the underlying primary research and characterization data.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like Methyl 3-amino-4-(difluoromethyl)benzoate.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.gov This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry would reveal the planarity of the benzene (B151609) ring and the orientation of the substituents. The presence of the difluoromethyl group and the amino group can introduce some steric strain, which would be quantified by these calculations.

Electronic structure analysis through DFT provides information about the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. DFT calculations can determine properties like total energy, dipole moment, and the energies of molecular orbitals.

Illustrative Data Table: Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted Value
C-C (aromatic) bond length~1.39 - 1.41 Å
C-N bond length~1.38 Å
C-C(F2H) bond length~1.52 Å
C-F bond length~1.37 Å
C=O bond length~1.22 Å
C-O (ester) bond length~1.35 Å
C-N-H bond angle~120°
F-C-F bond angle~107°
C-C-O (ester) bond angle~125°

Note: These values are illustrative and based on typical bond lengths and angles for similar functionalized benzene derivatives calculated using DFT methods.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic structure. While computationally more demanding than DFT, ab initio calculations can be used to refine the electronic properties of this compound, offering a more precise description of electron correlation effects. This enhanced accuracy is particularly valuable for validating the results obtained from DFT and for studying systems where electron correlation plays a critical role.

Electronic Properties and Reactivity Descriptors

From the electronic structure calculated by DFT or ab initio methods, various descriptors can be derived to predict the molecule's reactivity and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. unamur.be A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. unamur.be Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. For this compound, the electron-donating amino group would be expected to raise the energy of the HOMO, while the electron-withdrawing difluoromethyl and ester groups would lower the energy of the LUMO, likely resulting in a moderately sized HOMO-LUMO gap.

Illustrative Data Table: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy~ -5.5 to -6.0 eV
LUMO Energy~ -1.0 to -1.5 eV
HOMO-LUMO Gap~ 4.0 to 5.0 eV

Note: These values are illustrative and based on computational studies of similarly substituted benzene derivatives.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.netrsc.org It is used to predict the sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays different colors to represent varying electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, indicating these as nucleophilic sites. Conversely, the hydrogen atoms of the amino group and the area around the electron-withdrawing difluoromethyl group would exhibit a positive potential, marking them as potential electrophilic sites.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals, which is a key aspect of intramolecular interactions like hyperconjugation and resonance. rsc.org

In this compound, NBO analysis would reveal the extent of electron delocalization from the lone pair of the amino group into the π-system of the benzene ring. It would also show the inductive effects of the difluoromethyl and ester groups on the electron distribution within the ring. The analysis of donor-acceptor interactions provides a quantitative measure of the stability gained from these delocalization effects. researchgate.net

Based on the available scientific literature, a detailed article focusing on the specific computational and theoretical studies of This compound cannot be generated.

Extensive searches for research on this particular compound did not yield specific studies covering the requested topics of Fukui Function Analysis, Simulated Spectroscopic Property Prediction, Conformational Analysis, Tautomerism, or the Investigation of Solvent Effects.

While general methodologies for these computational techniques are well-established, and studies exist for structurally similar molecules such as other benzoate (B1203000) derivatives or compounds containing fluorinated methyl groups, there is no published data directly pertaining to "this compound" for the outlined sections. Therefore, providing a scientifically accurate, data-driven article with detailed research findings and data tables as instructed is not possible at this time.

Quantitative Analysis of Hydrogen Bonding Acidity and Donor/Acceptor Capabilities of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is increasingly recognized in medicinal chemistry and materials science for its unique electronic properties, including its capacity to act as a hydrogen bond donor. This characteristic is particularly relevant for "this compound," where the CF₂H group's interactions can influence molecular conformation and intermolecular associations. This section delves into the quantitative assessment of the hydrogen bonding acidity and the donor/acceptor profile of the difluoromethyl group, drawing upon computational and theoretical studies of analogous molecular systems.

Detailed Research Findings

The ability of a chemical moiety to act as a hydrogen bond donor is quantified by its hydrogen bond acidity. A common experimental method to determine this is through ¹H NMR spectroscopy, by measuring the difference in the chemical shift of the hydrogen in a non-polar solvent (like chloroform-d, CDCl₃) and a hydrogen bond-accepting solvent (like dimethyl sulfoxide-d₆, DMSO-d₆). nih.gov This difference, denoted as Δδ, correlates with the Abraham hydrogen bond acidity parameter, 'A'.

Studies on a series of difluoromethyl aromatic compounds, such as difluoromethyl anisoles and thioanisoles, have established that the CF₂H group functions as a hydrogen bond donor with an acidity parameter 'A' in the range of 0.085 to 0.126. h1.conih.gov This places its hydrogen bond donating capacity on a similar level to functional groups like anilines and thiophenols, although it is a weaker donor than hydroxyl or thiol groups. h1.conih.gov

The electronic nature of other substituents on the aromatic ring significantly modulates the hydrogen bonding acidity of the CF₂H group. A linear correlation has been observed between the hydrogen bond acidity parameter 'A' and the Hammett σ constants of the substituents. nih.gov Electron-withdrawing groups enhance the acidity of the C-H bond in the CF₂H group, making it a more effective hydrogen bond donor. Conversely, electron-donating groups reduce its hydrogen bond acidity. In the case of "this compound," the presence of the amino group (an electron-donating group) and the methyl ester (an electron-withdrawing group) would collectively influence the hydrogen bonding capability of the adjacent difluoromethyl group.

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to further elucidate the nature of these interactions. Computational studies on model systems have suggested that the interaction energy of a hydrogen bond involving a difluoromethyl group is approximately -1 kcal/mol, with an H···O distance of about 2.4 Å. bohrium.com These calculations support the experimental evidence that the CF₂H group is a weak but significant hydrogen bond donor.

Furthermore, the difluoromethyl group is generally considered a lipophilic moiety, and its ability to also act as a hydrogen bond donor makes it a valuable "lipophilic hydrogen bond donor" in drug design. h1.co This dual characteristic allows it to serve as a bioisostere for groups like hydroxyl or thiol, offering a different lipophilicity profile while retaining some hydrogen bonding capability. h1.conih.gov

Data Tables

To provide a quantitative context for the hydrogen bonding capabilities of the difluoromethyl group, the following interactive tables present comparative data.

Table 1: Comparative Hydrogen Bond Acidity (A) of Various Functional Groups

This table compares the Abraham hydrogen bond acidity parameter 'A' for the difluoromethyl group with other common hydrogen bond donors.

Functional GroupCompound ClassHydrogen Bond Acidity (A)
Difluoromethyl Aromatic Ethers/Sulfides 0.085 - 0.126
Aniline (B41778)Anilines~0.1
ThiophenolThiols~0.1
PhenolPhenols~0.4 - 0.6
AlcoholAliphatic Alcohols~0.3 - 0.4

Data sourced from studies on analogous compounds and general chemical principles. h1.conih.gov

Table 2: Influence of Aromatic Substituents on the Hydrogen Bonding Acidity of the Difluoromethyl Group

This table illustrates the expected trend of the hydrogen bond acidity of an aryl-CF₂H group based on the electronic nature of other ring substituents.

Substituent NaturePosition Relative to -CF₂HExpected Effect on H-Bond Acidity of -CF₂HExample Substituent
Electron-Donating Ortho, Para Decrease -NH₂, -OH, -OCH₃
Electron-Withdrawing Ortho, Para Increase -NO₂, -CN, -COOR

This table is based on the established correlation between Hammett constants and hydrogen bond acidity. nih.gov For "this compound," the para-amino group would tend to decrease the acidity, while the meta-ester group would have a smaller, withdrawing effect.

Chemical Reactivity and Derivatization Studies

Reactions at the Amino Group

The primary amino group in Methyl 3-amino-4-(difluoromethyl)benzoate is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities. These reactions include acylation, sulfonylation, alkylation, diazotization, and condensation with carbonyl compounds.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the amino group allows it to readily react with various electrophiles.

Acylation of the amino group can be achieved using acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of the corresponding N-acyl derivatives. Alternatively, coupling of the amino group with carboxylic acids can be facilitated by activating agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Sulfonylation involves the reaction of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction yields the corresponding sulfonamides, which are often used as protecting groups or to introduce specific functionalities.

Alkylation of the amino group can be accomplished through several methods. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled approach is reductive amination, which involves the initial condensation of the amino group with an aldehyde or ketone to form an imine, followed by reduction with a reducing agent like sodium borohydride or hydrogen gas over a catalyst.

Reaction TypeReagentsProduct Type
AcylationAcyl chloride, Acid anhydride, Carboxylic acid/DCCN-acyl derivative
SulfonylationSulfonyl chlorideSulfonamide
AlkylationAlkyl halide, Aldehyde/Ketone + Reducing agentN-alkyl derivative

Diazotization and Subsequent Coupling Reactions for Azo Compound Synthesis

The primary aromatic amino group of this compound can undergo diazotization, a reaction that converts it into a diazonium salt. This transformation is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) researchgate.net. The presence of electron-withdrawing groups, such as the difluoromethyl and methyl ester groups on the benzene (B151609) ring, can decrease the nucleophilicity of the amino group, potentially making diazotization more challenging and requiring carefully controlled conditions researchgate.net.

The resulting diazonium salt is a versatile intermediate. The diazonium group is an excellent leaving group and can be replaced by a variety of nucleophiles in Sandmeyer-type reactions. More importantly for this section, the diazonium salt is an electrophile and can react with electron-rich aromatic compounds, such as phenols and anilines, in a process known as azo coupling google.com. This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner and results in the formation of highly colored azo compounds, which are widely used as dyes and pigments nih.govglpbio.comnih.gov. The general scheme for the diazotization and subsequent azo coupling is shown below.

Figure 1: General scheme for diazotization and azo coupling.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form imines, also known as Schiff bases researchgate.netresearchgate.net. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of the imine is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, for example, by azeotropic distillation. The stability of the resulting imine depends on the nature of the carbonyl compound used. Aromatic aldehydes generally form more stable imines compared to aliphatic aldehydes and ketones. The imine functionality can be further reduced to form a stable secondary amine, as mentioned in the alkylation section.

Transformations of the Ester Group

The methyl ester group in this compound provides another handle for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, other esters, and amides.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-(difluoromethyl)benzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. This is a reversible reaction, and an excess of water is typically used to drive the equilibrium towards the carboxylic acid.

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Hydrolysis ConditionReagentsProduct
AcidicH₂SO₄ or HCl in H₂O3-amino-4-(difluoromethyl)benzoic acid
Basic (Saponification)NaOH or KOH in H₂O/alcohol, followed by acid workup3-amino-4-(difluoromethyl)benzoic acid

Transesterification and Amidation Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this reaction can be used to replace the methyl group with other alkyl or aryl groups. Acid-catalyzed transesterification is a reversible process and often requires the use of a large excess of the new alcohol to shift the equilibrium towards the desired product.

Amidation of the methyl ester can be achieved by reacting it with a primary or secondary amine to form the corresponding amide. This reaction is generally slower than ester hydrolysis and often requires heating. The reactivity can be enhanced by using a catalyst or by converting the ester to a more reactive acyl derivative. Direct amidation of esters with amines can be facilitated by Lewis acid catalysts nih.gov. This transformation is valuable for creating amide bonds, which are fundamental linkages in many biologically active molecules and materials.

Reactions Involving the Difluoromethyl Moiety

The difluoromethyl group is a notable feature of this molecule, imparting specific properties that influence its reactivity.

The difluoromethyl (CF₂H) group is a moderate electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This electron-withdrawing effect is primarily inductive (-I effect). As a result, the CF₂H group deactivates the aromatic ring towards electrophilic attack by reducing the electron density of the π-system. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.

In the context of electrophilic aromatic substitution, the deactivating nature of the CF₂H group directs incoming electrophiles to the meta positions relative to its point of attachment. For this compound, the CF₂H group is at position 4, meaning it will direct electrophiles to the C2 and C6 positions.

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regioselectivity of EAS on this compound is complex due to the presence of three substituents with competing directing effects.

The directing influence of each substituent is summarized below:

Amino group (-NH₂) at C3: A strongly activating, ortho-, para- directing group. It directs incoming electrophiles to positions C2, C4, and C6.

Methyl ester group (-COOCH₃) at C1: A deactivating, meta- directing group. It directs incoming electrophiles to positions C3 and C5.

Difluoromethyl group (-CF₂H) at C4: A deactivating, meta- directing group. It directs incoming electrophiles to positions C2 and C6.

The powerful activating and ortho-, para- directing effect of the amino group is expected to be the dominant influence on the regioselectivity of electrophilic aromatic substitution reactions. The positions most activated by the amino group are C2 and C6 (ortho) and C4 (para). Since the C4 position is already substituted with the difluoromethyl group, the likely positions for electrophilic attack are C2 and C6. Both of these positions are also favored by the meta-directing effect of the difluoromethyl group. The methyl ester group directs to C3 and C5, which are not activated by the amino group. Therefore, electrophilic substitution is most likely to occur at the C2 or C6 positions, with the final product distribution potentially influenced by steric factors.

Below is a table summarizing the predicted outcomes for common electrophilic aromatic substitution reactions.

Reaction TypeReagentsPredicted Major Product(s)
Nitration HNO₃, H₂SO₄Methyl 3-amino-4-(difluoromethyl)-2-nitrobenzoate and/or Methyl 3-amino-4-(difluoromethyl)-6-nitrobenzoate
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Methyl 3-amino-2-bromo-4-(difluoromethyl)benzoate and/or Methyl 3-amino-6-bromo-4-(difluoromethyl)benzoate
Sulfonation Fuming H₂SO₄3-Amino-4-(difluoromethyl)-2-sulfobenzoic acid methyl ester and/or 3-Amino-4-(difluoromethyl)-6-sulfobenzoic acid methyl ester
Friedel-Crafts Acylation RCOCl, AlCl₃Reaction is unlikely to proceed due to the deactivating nature of the ring and the presence of the basic amino group which can react with the Lewis acid catalyst. libretexts.org
Friedel-Crafts Alkylation RCl, AlCl₃Reaction is unlikely to proceed for similar reasons to acylation, and risks of polyalkylation if reaction occurs. libretexts.org

Nucleophilic Aromatic Substitution Reactions on the Benzoate Ring (if activated)

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.orgchemistrysteps.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

In the case of this compound, the ring is not considered to be sufficiently activated for typical SNAr reactions. While the difluoromethyl and methyl ester groups are electron-withdrawing, they are not as powerfully activating as a nitro group, for instance. Furthermore, the compound does not possess a conventional leaving group (such as a halide) at a position that is ortho or para to a strongly deactivating group. The amino group is a strong electron-donating group, which further disfavors nucleophilic attack by increasing the electron density of the ring.

For a nucleophilic aromatic substitution to be plausible on a derivative of this compound, a good leaving group (e.g., F, Cl, Br) would need to be introduced, and the reaction would likely require harsh conditions. For example, if a halogen were present at the C2 or C6 position, the meta relationship to the amino group and the lack of a strong ortho or para activating group would still make the reaction challenging. Therefore, under standard conditions, this compound is not expected to undergo nucleophilic aromatic substitution.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Utility as a Versatile Synthetic Building Block for Complex Molecular Architectures

Methyl 3-amino-4-(difluoromethyl)benzoate is a valuable fluorinated building block for the construction of complex molecular architectures. The presence of multiple reactive sites—the amino group, the aromatic ring, and the ester—allows for a variety of chemical transformations, making it an important intermediate in the synthesis of elaborate organic compounds.

Scaffold for Heterocyclic Compound Synthesis

The aromatic amine functionality of this compound makes it a suitable precursor for the synthesis of a diverse range of heterocyclic compounds. The amino group can act as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles. For instance, aminobenzoates are known to be key starting materials in the synthesis of quinolines, benzodiazepines, and other fused heterocyclic systems that are prevalent in medicinal chemistry. The specific substitution pattern of this compound, with the amino and difluoromethyl groups in a 1,2-relationship on the benzene (B151609) ring, offers unique opportunities for the regioselective synthesis of novel heterocyclic scaffolds.

Precursor for Elaborate Organic Compounds

As a substituted aniline (B41778) derivative, this compound serves as a precursor for more complex organic molecules, including active pharmaceutical ingredients (APIs). For example, structurally related compounds such as methyl 2-amino-4,5-difluorobenzoate are utilized as essential building blocks in the development of pharmaceutical intermediates. nbinno.com This highlights the potential of this compound to be a key component in the synthesis of novel therapeutic agents, where the difluoromethyl group can impart desirable physicochemical properties.

Exploration as a Bioisostere in Chemical Probe Design and Development

The difluoromethyl group (CHF2) of this compound is of significant interest in chemical biology and medicinal chemistry as a bioisostere for other functional groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound.

Development of Molecular Probes for Biochemical Pathway Elucidation

Molecular probes are essential tools for studying biochemical pathways. The unique properties of the difluoromethyl group can be leveraged in the design of such probes. By incorporating this group into a molecule that targets a specific biological process, it is possible to modulate its properties, such as membrane permeability and metabolic stability. While direct examples involving this compound are not extensively documented, the principles of using fluorinated motifs in probe development are well-established. The difluoromethyl group can serve to fine-tune the electronic and steric properties of a probe, potentially leading to improved selectivity and efficacy in elucidating complex biological mechanisms.

Development of Advanced Analytical Standards and Reference Materials for Fluorine Chemistry Research

In the field of fluorine chemistry, the availability of well-characterized analytical standards is crucial for the accurate quantification and identification of fluorinated compounds. This compound, as a stable, crystalline solid with a unique fluorine signature, is a candidate for use as an advanced analytical standard.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique for the analysis of fluorinated molecules due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. scholaris.ca For quantitative ¹⁹F NMR (qNMR) studies, an internal standard with a known concentration and a distinct ¹⁹F NMR signal is required. Fluorinated pharmaceuticals and related compounds are often used for this purpose. nih.gov The distinct chemical shift of the difluoromethyl group in this compound would make it a suitable reference material in ¹⁹F NMR studies, allowing for the precise quantification of other fluorine-containing compounds. nih.gov

Table 2: Potential Analytical Applications of this compound

Analytical TechniqueApplicationRationaleReference
¹⁹F NMR SpectroscopyInternal StandardProvides a distinct and quantifiable signal in the ¹⁹F NMR spectrum. nih.gov
Mass SpectrometryReference MaterialCan be used to calibrate and validate mass spectrometric methods for the analysis of fluorinated compounds. scholaris.ca
Chromatography (HPLC, GC)Reference StandardCan be used to determine retention times and response factors for the quantification of related fluorinated analytes. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Purity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are powerful tools for the analysis of Methyl 3-amino-4-(difluoromethyl)benzoate. These methods combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering exceptional sensitivity and specificity for detecting and identifying the compound and its potential impurities, even at trace levels.

In a typical LC-MS setup, the compound is first separated from other components in a sample matrix on a chromatography column. The choice of column and mobile phase is critical and is often based on the analysis of similar compounds, such as other fluorinated benzoic acid derivatives. For instance, a reverse-phase C18 column is commonly used for the separation of aromatic compounds. The mobile phase might consist of a mixture of an aqueous solution (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode to achieve optimal separation.

Following separation, the analyte enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common ionization technique for this class of molecules. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing a highly specific signal for the target compound. For even greater specificity and for structural elucidation of impurities, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, a specific parent ion of the compound is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio, making it ideal for trace analysis in complex matrices. While specific LC-MS/MS studies on this compound are not widely published, methods developed for other preservatives and aromatic amines in various samples demonstrate the technique's applicability. researchgate.netripublication.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for the quantitative analysis and separation of this compound. It is a cornerstone for quality control, allowing for the determination of purity and the quantification of the main component in bulk material or formulations.

The development of an HPLC method involves optimizing several parameters to achieve good resolution and peak shape. For related benzoic acid derivatives, reversed-phase chromatography is the standard approach. ripublication.comekb.eg A C8 or C18 column is typically selected for the stationary phase. The mobile phase composition is a critical factor; a common choice involves a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol (B129727). researchgate.net The pH of the buffer can be adjusted to ensure the analyte is in a suitable ionic state for optimal retention and separation. ripublication.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is often in the range of 220-260 nm. ripublication.comresearchgate.net

The following table presents typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds. ripublication.comekb.egresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

Parameter Condition Source
Column C18 or C8, 150 mm x 4.6 mm, 3-5 µm particle size ripublication.comresearchgate.net
Mobile Phase Acetonitrile/Methanol/Water with buffer (e.g., phosphate, acetate) or acid modifier (e.g., trifluoroacetic acid) ripublication.comekb.eg
Flow Rate 1.0 mL/min ripublication.comresearchgate.net
Detection UV at 227-260 nm ripublication.comresearchgate.net

| Column Temperature | 20-30°C | ripublication.com |

Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Detection and Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced vibrational spectroscopy technique that offers the potential for ultrasensitive detection of this compound, down to the single-molecule level. nih.gov SERS relies on the enhancement of the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold (Au) or silver (Ag). researchgate.netresearchgate.net This makes it a powerful tool for trace detection and for studying the adsorption behavior of the molecule on surfaces.

The SERS spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to its vibrational modes. For an aromatic amine like this compound, characteristic bands would include ring-breathing and stretching modes. aps.org The adsorption of the molecule onto the SERS substrate is crucial. The amino group and the aromatic ring can interact strongly with gold or silver surfaces, leading to significant signal enhancement. nih.gov Studies on similar molecules, like 2-amino-4-methylbenzothiazole, show that adsorption can occur through the lone pair electrons of nitrogen atoms, with the molecular plane oriented vertically to the metal surface. nih.gov

SERS can also be used to investigate adsorption kinetics and isotherms by monitoring changes in the SERS signal over time and at different analyte concentrations. nih.gov The relative intensity of certain vibrational modes can change upon adsorption, providing insights into the molecule-surface interaction and orientation. aps.org This technique is particularly valuable for understanding how the compound interacts with metallic surfaces, which is relevant in various research contexts. nih.gov

Table 2: Key Aspects of SERS for Aromatic Amine Analysis

Feature Description Source
Substrates Gold (Au) or Silver (Ag) nanoparticles/colloids or nanostructured surfaces. researchgate.netnih.gov
Enhancement Electromagnetic (via localized surface plasmon resonance) and chemical (charge-transfer) mechanisms. researchgate.net
Application Ultrasensitive detection of trace analytes and in-situ monitoring of surface adsorption processes. nih.govscilit.com

| Key Spectral Features | Distinctive peaks related to aromatic ring vibrations and functional group modes. | aps.org |

Development and Validation of Analytical Methods for Research Applications

The development and validation of analytical methods are critical to ensure that they are reliable, accurate, and suitable for their intended purpose in a research setting. Any quantitative method, particularly HPLC, developed for this compound must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). ekb.eg

Method validation involves a series of experiments to assess the method's performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a correlation coefficient (R²) close to 1.0. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ripublication.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. ripublication.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table summarizes the typical parameters evaluated during the validation of an HPLC method for related benzoic acid derivatives. researchgate.netripublication.com

Table 3: Typical Analytical Method Validation Parameters

Parameter Typical Acceptance Criteria Source
Linearity (R²) ≥ 0.999 researchgate.net
Accuracy (Recovery) 80 - 120% researchgate.netripublication.com
Precision (RSD) < 10-15% researchgate.netripublication.com
LOD Signal-to-Noise ratio of 3:1 ripublication.com

| LOQ | Signal-to-Noise ratio of 10:1 | ripublication.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Stereoselective Synthetic Pathways

While the parent molecule is achiral, the development of stereoselective synthetic methods is crucial for preparing chiral derivatives of Methyl 3-amino-4-(difluoromethyl)benzoate. Introducing stereocenters can profoundly influence biological activity and material properties. Future research should focus on asymmetric syntheses to access enantiomerically pure versions of substituted analogues.

Key Research Targets:

Asymmetric Difluoromethylation: Developing catalytic asymmetric methods to introduce the CF2H group onto prochiral substrates, or adjacent to existing stereocenters, would be a significant advancement. Strategies could be adapted from existing methods for synthesizing α-difluoromethyl-β-amino alcohols. cas.cnresearchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries attached to the amine or carboxylate group could guide stereoselective transformations at other positions on the aromatic ring or on substituents.

Enzymatic Resolutions: Biocatalytic methods, such as using lipases for the kinetic resolution of racemic esters or ketoreductases for the stereoselective reduction of ketone-containing precursors, could provide efficient access to chiral building blocks. nih.gov A successful precedent for this approach exists in the synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. nih.gov

Potential Chiral Derivatives for Synthesis:

Derivative StructureSynthetic StrategyPotential Application
Chiral center alpha to the amineAsymmetric Strecker synthesis on a related aldehydeChiral ligands, bioactive molecules
Chiral center on a side chainSharpless asymmetric dihydroxylation of an alkenyl precursorComplex natural product synthesis
Atropisomeric derivativesSterically hindered ortho-substituents to restrict bond rotationChiral catalysts, advanced materials

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, scalability, and efficiency. For a molecule like this compound, which may involve hazardous reagents or intermediates (e.g., nitration, fluorination), flow chemistry provides a safer and more controlled environment.

Future research should aim to develop a fully continuous, multi-step synthesis of the target molecule. This would involve integrating several reaction types into a single, automated platform.

Key Flow Chemistry Modules for Development:

Nitration/Amination: Continuous flow nitration of a suitable toluene (B28343) derivative followed by a flow hydrogenation or other reduction method to form the aniline (B41778) precursor. Flow amination of aryl halides and esters has been shown to be highly efficient. nih.gov

Esterification: A flow reactor packed with a solid-supported acid catalyst could be used for the continuous esterification of the corresponding carboxylic acid. patsnap.com

Difluoromethylation: Given the often-energetic nature of fluorination reactions, a flow setup would allow for precise temperature control and rapid mixing, minimizing the formation of byproducts and improving safety.

The development of such a platform would enable rapid library synthesis of analogues for structure-activity relationship (SAR) studies.

Investigation of Supramolecular Interactions and Self-Assembly of Derivatives

The unique electronic properties of the difluoromethyl group suggest that derivatives of this compound could participate in a range of non-covalent interactions, leading to the formation of ordered supramolecular structures. The CF2H group can act as a weak hydrogen bond donor, a property described as a "lipophilic hydrogen bond". bohrium.comacs.org

Potential Supramolecular Interactions to Investigate:

Hydrogen Bonding: The amine (N-H) and ester (C=O) groups are classic hydrogen bond donors and acceptors. The CF2H group can also participate in C-F···H hydrogen bonds.

Halogen Bonding: The fluorine atoms of the CF2H group can act as halogen bond acceptors, interacting with electron-deficient atoms. nih.gov

π-π Stacking: The aromatic ring can engage in π-π stacking interactions, which can be tuned by altering substituents on the ring.

Dipole-Dipole Interactions: The high dipole moment of the difluoromethylene group can lead to significant dipole-dipole interactions, influencing crystal packing and self-assembly in solution. nih.gov

Research in this area would involve synthesizing a library of derivatives and studying their self-assembly in the solid state (via X-ray crystallography) and in solution (via techniques like NMR spectroscopy and dynamic light scattering). This could lead to the development of novel liquid crystals, gels, or other functional materials.

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry provides a powerful tool for predicting the properties of molecules before they are synthesized, saving time and resources. For this compound and its derivatives, computational modeling can offer deep insights into their behavior.

Computational Methods and Predicted Properties:

Computational MethodProperty to be PredictedRationale
Density Functional Theory (DFT)Molecular geometry, vibrational frequencies, NMR chemical shiftsTo predict spectroscopic signatures and stable conformations. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)Nature and strength of non-covalent interactionsTo understand and design supramolecular assemblies.
Molecular Dynamics (MD) SimulationsConformational dynamics, solvation propertiesTo predict behavior in solution and interaction with biological macromolecules.
Ab initio calculationsHOMO/LUMO energy levels, electrostatic potential mapsTo predict reactivity and sites for electrophilic/nucleophilic attack. numberanalytics.comacs.org

These computational studies would guide the rational design of new derivatives with tailored electronic, steric, and binding properties for specific applications in medicinal chemistry or materials science.

Design of Next-Generation Chemical Probes Leveraging the Unique Properties of the CF2H Group

The difluoromethyl group is an attractive moiety for the design of chemical probes due to its unique characteristics. It can serve as a bioisostere of a hydroxyl or thiol group, potentially improving metabolic stability and cell permeability while maintaining or enhancing binding affinity to a biological target. researchgate.netprinceton.edu

This compound can serve as a versatile scaffold for creating new chemical probes. The amino group provides a convenient handle for attaching reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent labeling of proteins.

Potential Chemical Probe Designs:

Activity-Based Probes (ABPs): By incorporating a mild electrophile, derivatives could be designed to covalently label the active site of specific enzymes, allowing for their identification and functional characterization in complex biological systems.

PET Imaging Agents: The introduction of a fluorine-18 (B77423) radiolabel into the difluoromethyl group could generate novel PET tracers for in vivo imaging. researchgate.net

Fluorescent Probes: The aminobenzoate core can be part of a larger fluorophore system. The CF2H group could be used to fine-tune the photophysical properties or to act as a specific recognition element for a biological target.

The development of such probes would be a valuable contribution to chemical biology, enabling new ways to study biological processes and validate drug targets. nih.gov

Q & A

Q. How can researchers optimize the synthesis of Methyl 3-amino-4-(difluoromethyl)benzoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves multi-step protocols, including nitration, reduction, and fluorination. For example, a nitration step can introduce an amino group, followed by catalytic hydrogenation for reduction. The difluoromethyl group may be introduced via halogen-exchange reactions using reagents like DAST (diethylaminosulfur trifluoride). Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied. Monitoring intermediates via TLC or HPLC ensures stepwise progress. Purity is enhanced using recrystallization (e.g., ethanol/water mixtures) or column chromatography with silica gel .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and aromatic ring substitution patterns. The difluoromethyl group (CF2H-\text{CF}_2\text{H}) shows distinct splitting in 19^{19}F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects isotopic patterns of fluorine atoms.
  • HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% threshold for research-grade material).
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the difluoromethyl group .

Q. How does solvent selection impact the stability of this compound during storage?

  • Methodological Answer : Stability studies should evaluate degradation under varying conditions (pH, light, temperature). Polar aprotic solvents (e.g., DMSO, DMF) are preferred for long-term storage due to reduced hydrolysis risk. Accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products. Lyophilization is recommended for solid-state storage to minimize moisture-induced decomposition .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or dynamic fluorine effects. Strategies include:
  • Variable-Temperature NMR : Resolves overlapping signals caused by conformational flexibility.
  • DFT Calculations : Predict 19^{19}F chemical shifts to validate experimental data.
  • Crystallographic Validation : SHELX-refined X-ray structures (e.g., SHELXL-2018) provide unambiguous bond-length/angle data, resolving ambiguities in substituent orientation .

Q. What role does the difluoromethyl group play in modulating the compound’s biological activity?

  • Methodological Answer : The CF2H-\text{CF}_2\text{H} group enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies with non-fluorinated analogs using:
  • Enzyme Inhibition Assays : Measure IC50_{50} shifts to assess fluorine’s electronic effects.
  • Molecular Dynamics Simulations : Analyze interactions with target proteins (e.g., hydrogen bonding with CF2H-\text{CF}_2\text{H}).
    Fluorine’s inductive effects reduce basicity of adjacent amines, altering pharmacokinetic profiles .

Q. How can researchers design bioactivity assays to evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Kinase Profiling : Use ATP-competitive assays (e.g., TR-FRET) against a panel of 50+ kinases.
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation via flow cytometry.
  • SAR Analysis : Synthesize analogs with varying substituents (e.g., methyl, methoxy) to map pharmacophore requirements. Dose-response curves (0.1–100 μM) identify potency thresholds .

Q. What strategies mitigate racemization during peptide conjugation involving this compound?

  • Methodological Answer : Racemization at the amino group is minimized by:
  • Low-Temperature Coupling : Use 0–4°C during carbodiimide-mediated (EDC/HOBt) reactions.
  • Chiral HPLC : Monitor enantiomeric excess post-conjugation.
  • Protecting Groups : Employ Fmoc or Boc groups during solid-phase peptide synthesis to stabilize the amino group .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in crystallographic vs. computational bond-length data for this compound?

  • Methodological Answer : Discrepancies often arise from crystal packing forces or solvent interactions. Validate by:
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts in the crystal lattice.
  • Periodic DFT : Compares experimental and computed lattice parameters.
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning, improving R-factor convergence .

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